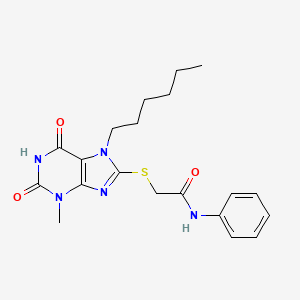
2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its biological activity, including its inhibitory effects on specific enzymes and its cytotoxic properties against various cancer cell lines.
Structural Characteristics
The compound features a purine core substituted with a hexyl group and a phenylacetamide moiety. The presence of the thioether linkage and multiple carbonyl groups suggests potential for diverse interactions with biological targets.
Enzyme Inhibition
Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against various enzymes:
- CDC25B : A phosphatase involved in cell cycle regulation.
- PTP1B : A protein tyrosine phosphatase implicated in insulin signaling.
A related compound demonstrated an IC50 value of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B, indicating strong inhibitory potential compared to reference drugs like Na3VO4 (IC50 = 2.7 µg/mL) and oleanolic acid (IC50 = 2.3 µg/mL) .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 2.86 ± 0.09 |
| HCT116 | 3.59 ± 0.07 |
| HeLa | 2.78 ± 0.11 |
These results suggest that the compound exhibits potent anticancer properties, particularly against lung (A549), colon (HCT116), and cervical (HeLa) cancer cells .
Antitumor Activity in Vivo
In vivo studies using a Colo205 xenograft model showed that a related compound achieved approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg , indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects may involve mixed inhibition characteristics against the targeted enzymes, as demonstrated through enzyme kinetic studies . This suggests that it could modulate signaling pathways critical for cell proliferation and survival.
Selectivity and Efficacy
Further investigations into the selectivity of the compound revealed that it selectively inhibits CDC25B and PTP1B without significant toxicity at therapeutic doses . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have indicated that modifications to the purine structure can enhance or diminish biological activity. For instance, variations in substituent groups on the purine ring significantly affect enzyme inhibition potency and cytotoxicity .
Propriétés
IUPAC Name |
2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-4-5-9-12-25-16-17(24(2)19(28)23-18(16)27)22-20(25)29-13-15(26)21-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,21,26)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINFERSWOIYTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














